

# p-Chlorophenyl Methyl Sulfoxide: Physicochemical Profiling & Synthetic Methodologies

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## Compound of Interest

Compound Name: *p*-Chlorophenyl methyl sulfoxide

CAS No.: 934-73-6

Cat. No.: B1581415

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## Executive Summary

**p-Chlorophenyl methyl sulfoxide** (CAS: 934-73-6), also known as 1-chloro-4-(methylsulfinyl)benzene, represents a critical structural motif in medicinal chemistry, serving as both a metabolic marker for thioether-containing drugs and a chiral scaffold in asymmetric synthesis. Unlike its sulfide precursor, the sulfoxide moiety introduces a center of chirality at the sulfur atom, necessitating rigorous physicochemical characterization and enantioselective analysis. This guide provides a definitive technical profile of the compound, synthesizing experimental spectral data, validated synthetic protocols, and metabolic pathway mapping to support high-integrity research applications.

## Physicochemical Profile

The following data aggregates experimental values and predictive models suitable for establishing analytical standards.

## Table 1: Core Physicochemical Properties

Property	Value / Range	Condition / Note
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClOS	
Molecular Weight	174.65 g/mol	Monoisotopic Mass: 173.99
Appearance	White crystalline solid	Hygroscopic
Melting Point	45 – 46 °C	Sharp transition indicating high purity [1]
Boiling Point	135 – 136 °C	@ 5 Torr (Vacuum distillation required) [1]
Density	~1.30 g/cm <sup>3</sup>	Predicted
LogP (Octanol/Water)	1.70	Moderately lipophilic; membrane permeable
Solubility	Soluble	Ethanol, DMSO, Chloroform, Dichloromethane
Solubility	Insoluble/Low	Water, Hexane
Chirality	Racemic (±)	Contains one stereogenic sulfur center

## Spectral Characterization

Accurate identification relies on distinct spectral signatures, particularly the differentiation between the sulfoxide, sulfide (precursor), and sulfone (over-oxidation product).

## Nuclear Magnetic Resonance (NMR)

The electron-withdrawing nature of the sulfinyl group (-S(=O)-) deshields the methyl protons significantly compared to the sulfide, but less than the sulfone.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - δ 7.58 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the sulfoxide group. Deshielded by the anisotropic effect of the S=O bond.

- $\delta$  7.49 (d,  $J = 8.5$  Hz, 2H): Aromatic protons ortho to the chlorine atom.
- $\delta$  2.71 (s, 3H): Methyl group. This singlet is diagnostic; it appears downfield from the sulfide methyl ( $\sim 2.4$  ppm) and upfield from the sulfone methyl ( $\sim 3.0$  ppm) [2].
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  144.07: Ipso-carbon attached to Sulfur (C-S).
  - $\delta$  137.20: Ipso-carbon attached to Chlorine (C-Cl).
  - $\delta$  129.60: Aromatic CH (meta to sulfoxide).
  - $\delta$  124.92: Aromatic CH (ortho to sulfoxide).
  - $\delta$  43.95: Methyl carbon (S- $\text{CH}_3$ ).

## Infrared Spectroscopy (FT-IR)

- S=O Stretch: A strong, characteristic band appearing at  $1035\text{--}1050\text{ cm}^{-1}$ . This band is highly sensitive to hydrogen bonding and solvent effects. Absence of bands at  $1150/1300\text{ cm}^{-1}$  (characteristic of  $\text{O}=\text{S}=\text{O}$  sulfones) confirms selective oxidation.

## Mass Spectrometry (EI-MS)[4][5][6]

- Molecular Ion ( $\text{M}^+$ ):  $m/z$  174 and 176 (3:1 ratio due to  $^{35}\text{Cl}/^{37}\text{Cl}$  isotopes).
- Base Peak: Often  $m/z$  159  $[\text{M} - \text{CH}_3]^+$ , resulting from the cleavage of the methyl group.
- Fragmentation: Loss of the sulfinyl oxygen is less common in EI than the loss of the methyl radical or the expulsion of SO to form the chlorobenzene radical cation ( $m/z$  112).

## Synthetic & Redox Chemistry

The synthesis of **p-chlorophenyl methyl sulfoxide** requires controlled oxidation to prevent the formation of the sulfone (p-chlorophenyl methyl sulfone).

## Protocol: Selective Oxidation using Sodium Periodate

Rationale: Sodium periodate ( $\text{NaIO}_4$ ) is preferred over peroxides (e.g., mCPBA,  $\text{H}_2\text{O}_2$ ) for this transformation because it allows for precise stoichiometric control and operates under mild conditions that suppress over-oxidation [3].

#### Step-by-Step Methodology:

- Preparation: Dissolve p-chlorothioanisole (1.0 equiv) in a 1:1 mixture of Methanol/Water. Cool to 0 °C in an ice bath.
- Oxidation: Add Sodium Periodate ( $\text{NaIO}_4$ , 1.05 equiv) portion-wise over 20 minutes. The slight excess ensures complete conversion of the sulfide.
- Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight. Monitor via TLC ( $\text{SiO}_2$ ; EtOAc/Hexane 1:1). The sulfoxide is significantly more polar (lower  $R_f$ ) than the sulfide.
- Work-up: Filter off the precipitated sodium iodate ( $\text{NaIO}_3$ ) byproduct. Extract the filtrate with Dichloromethane (DCM).
- Purification: Wash the organic layer with brine, dry over anhydrous  $\text{MgSO}_4$ , and concentrate in vacuo.
- Validation: If sulfone impurities are detected (by NMR methyl shift at ~3.0 ppm), purify via silica gel flash chromatography or recrystallization from Ether/Pentane.

## Diagram 1: Synthesis and Redox Cycle

This diagram illustrates the stepwise oxidation and the potential for metabolic reduction.

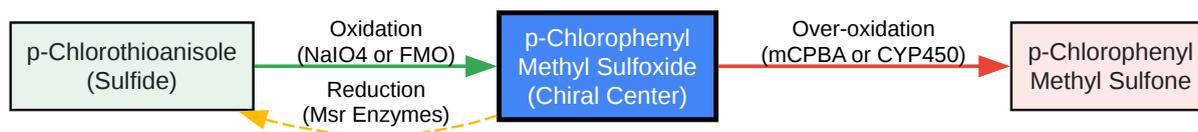


Figure 1: Redox Interconversion Pathway

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Figure 1: Stepwise oxidation from sulfide to sulfone, highlighting the central stability of the sulfoxide.

## Biological & Metabolic Context

In drug development, the sulfoxide moiety is not pharmacologically inert. It serves as a "soft spot" for metabolic interconversion.

### Chiral Sulfoxidation

The conversion of the achiral sulfide to the sulfoxide generates a stereocenter.

- **Enzymatic Drivers:** Cytochrome P450 (CYP) isozymes and Flavin-containing Monooxygenases (FMOs) catalyze this reaction.
- **Stereoselectivity:** Depending on the specific enzyme isoform (e.g., CYP3A4 vs. CYP2C9), the metabolism may preferentially yield the (R)-(+) or (S)-(-) enantiomer. This enantiomeric enrichment can influence the pharmacokinetic profile and toxicity of the parent drug [4].
- **Reductase Activity:** Unlike sulfones, sulfoxides can be reduced back to sulfides by Methionine Sulfoxide Reductase (Msr) enzymes, creating a futile redox cycle that consumes cellular reducing equivalents (NADPH).

### Diagram 2: Metabolic Fate

Visualizing the biological processing of the thioether moiety.

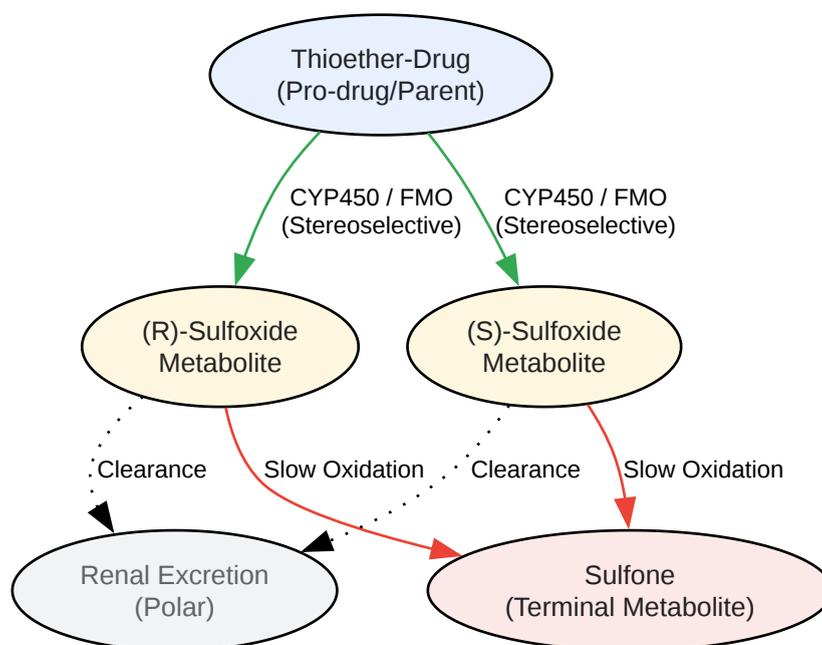


Figure 2: Stereoselective Metabolic Pathways

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Figure 2: Divergent metabolic pathways yielding enantiomeric sulfoxides and terminal sulfones.

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